5-bromo-1-(4-fluorophenyl)-1H-pyrazole
Overview
Description
5-Bromo-1-(4-fluorophenyl)-1H-pyrazole is a chemical compound characterized by a bromine atom and a fluorophenyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-1-(4-fluorophenyl)-1H-pyrazole typically involves the reaction of 4-fluorophenylhydrazine with bromoacetyl chloride under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is then cyclized to form the pyrazole ring.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry to enhance efficiency and scalability. This method allows for precise control over reaction conditions, leading to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-1-(4-fluorophenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromate ester.
Reduction: The pyrazole ring can be reduced to form a pyrazoline derivative.
Substitution: The fluorophenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Using electrophiles like nitronium ion (NO₂⁺) in the presence of a strong acid.
Major Products Formed:
Oxidation: Bromate esters
Reduction: Pyrazoline derivatives
Substitution: Nitro-substituted derivatives
Scientific Research Applications
5-Bromo-1-(4-fluorophenyl)-1H-pyrazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of anti-inflammatory and anticancer agents.
Industry: It is utilized in the production of agrochemicals and dyes.
Mechanism of Action
5-Bromo-1-(4-fluorophenyl)-1H-pyrazole is similar to other halogenated pyrazoles, such as 3-bromo-1-(4-fluorophenyl)-1H-pyrazole and 5-chloro-1-(4-fluorophenyl)-1H-pyrazole. its unique combination of bromine and fluorine atoms gives it distinct chemical and biological properties. These differences can influence its reactivity, stability, and biological activity.
Comparison with Similar Compounds
3-bromo-1-(4-fluorophenyl)-1H-pyrazole
5-chloro-1-(4-fluorophenyl)-1H-pyrazole
5-iodo-1-(4-fluorophenyl)-1H-pyrazole
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Properties
IUPAC Name |
5-bromo-1-(4-fluorophenyl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFN2/c10-9-5-6-12-13(9)8-3-1-7(11)2-4-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGSUENPUMUSDNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=CC=N2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245149-36-3 | |
Record name | 5-bromo-1-(4-fluorophenyl)-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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